1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
1-(2-Chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid, also known as CCTA, is an organic compound that is widely used in the synthesis of various pharmaceuticals and other compounds. CCTA is a versatile compound that can be synthesized in a variety of ways and has a wide range of potential applications in scientific research and laboratory experiments.
Scientific Research Applications
Triazole Derivatives as Potential Therapeutics
Triazole derivatives, including those related to the specified compound, have been extensively studied for their therapeutic potential. These compounds exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for the development of new drugs targeting various diseases, including neglected diseases that disproportionately affect vulnerable populations (Ferreira et al., 2013). This highlights the relevance of triazole derivatives in pharmaceutical research and development.
Advances in Synthesis and Environmental Applications
The synthesis of triazole compounds, including eco-friendly approaches, has significant implications for environmental sustainability. Advances in triazole synthesis, particularly through copper-catalyzed azide-alkyne cycloadditions (CuAAC), emphasize the importance of developing more efficient and environmentally benign methods. These methodologies not only facilitate the production of triazoles but also have applications in the synthesis of drugs and other areas, underscoring the interdisciplinary impact of this research (de Souza et al., 2019).
Role in Material Science and Corrosion Inhibition
In the field of material science, 1,2,3-triazole derivatives, closely related to the compound , have been identified as effective corrosion inhibitors for metals and their alloys. This application is crucial for extending the lifespan of materials exposed to corrosive environments, demonstrating the versatility of triazole derivatives beyond pharmaceutical applications (Hrimla et al., 2021).
Antimicrobial Activity
The antimicrobial activity of triazole derivatives, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), is of significant interest. The potential of 1,2,4-triazole-containing hybrids to serve as novel anti-MRSA agents reflects the ongoing need for new treatments in the face of antibiotic resistance. This area of research is critical for addressing public health challenges posed by resistant pathogens (Li & Zhang, 2021).
properties
IUPAC Name |
1-(2-chlorophenyl)-5-cyclopropyl-1,2,4-triazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-8-3-1-2-4-9(8)16-11(7-5-6-7)14-10(15-16)12(17)18/h1-4,7H,5-6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRBRDQMNYQRHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2C3=CC=CC=C3Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.